

Analytical techniques for measuring Fevipiprant concentration in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fevipiprant	
Cat. No.:	B1672611	Get Quote

Application Notes and Protocols for the Bioanalysis of Fevipiprant

Introduction

Fevipiprant (also known as QAW039) is an orally administered, selective antagonist of the prostaglandin D2 (PGD₂) receptor 2, more formally known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2] The interaction between PGD₂ and the DP2 receptor is a key step in the inflammatory cascade associated with allergic asthma, involving the activation and migration of crucial inflammatory cells like eosinophils, Th2 cells, and Type 2 innate lymphoid cells (ILC2s).[1][3][4] By blocking this pathway, **Fevipiprant** aims to mitigate the inflammatory response.

The development and clinical evaluation of **Fevipiprant** necessitate robust and validated bioanalytical methods to accurately quantify its concentration in biological matrices. This is critical for pharmacokinetic (PK) assessments, understanding dose-response relationships, and ensuring safety and tolerability. The primary analytical technique employed for the quantification of **Fevipiprant** in biological samples such as plasma and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and selectivity, which are essential for measuring therapeutic concentrations.

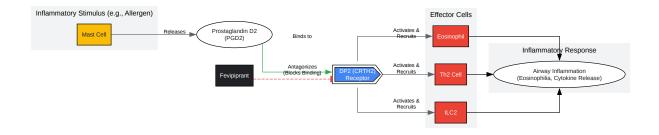
These application notes provide a detailed overview of the validated LC-MS/MS method for **Fevipiprant** quantification, including a comprehensive experimental protocol and a summary of



key quantitative performance data.

Mechanism of Action: Fevipiprant as a DP2 Receptor Antagonist

Fevipiprant exerts its pharmacological effect by competitively and reversibly antagonizing the DP2 receptor. In inflammatory conditions like asthma, mast cells and other immune cells release PGD₂. This lipid mediator then binds to the DP2 receptor on the surface of various immune cells, including eosinophils and Th2 lymphocytes, triggering their chemotaxis, activation, and the release of pro-inflammatory cytokines. **Fevipiprant** blocks this binding, thereby inhibiting the downstream inflammatory signaling cascade.



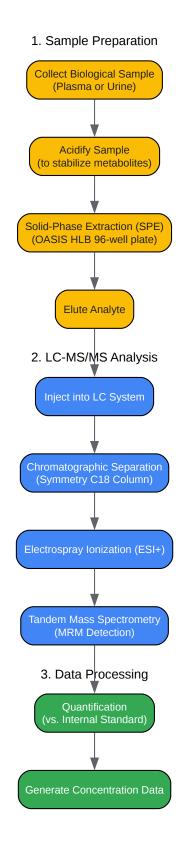
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Fevipiprant's mechanism of action via DP2 receptor antagonism.

Bioanalytical Method for Fevipiprant Quantification

A validated LC-MS/MS method is the standard for quantifying **Fevipiprant** and its major acylglucuronide metabolite in biological matrices like plasma and urine. The protocol involves sample preparation via solid-phase extraction followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.





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Workflow for the bioanalysis of Fevipiprant.



Experimental Protocol: LC-MS/MS

This protocol outlines the steps for the quantitative analysis of **Fevipiprant** in human plasma.

- 1. Sample Preparation (Solid-Phase Extraction)
- Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant.
- Plasma Separation: Centrifuge the blood samples at 3000g for 15 minutes to separate the plasma.
- Stabilization: Transfer 1 mL of plasma to a new tube and acidify to stabilize the
 acylglucuronide metabolite and prevent its conversion back to the parent drug. A similar
 acidification step is used for urine samples.
- Internal Standard: Spike samples, calibration standards, and quality controls with the internal standard, [13CD5]fevipiprant.
- Extraction: Perform solid-phase extraction using a 96-well OASIS HLB plate.
 - o Condition the plate with methanol followed by water.
 - Load the acidified plasma samples.
 - Wash the plate to remove interferences.
 - Elute Fevipiprant and the internal standard from the plate using an appropriate organic solvent.
- Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
- 2. Liquid Chromatography
- LC System: A standard HPLC or UPLC system.
- Column: Symmetry C18, 30 x 2.1 mm, 3.5 μm particle size.



- Mobile Phase A: 0.2% formic acid in water.
- Mobile Phase B: Methanol.
- Flow Rate: 0.5 mL/min.
- Gradient: A binary gradient is employed for the separation. (Note: Specific gradient conditions are optimized during method development).
- Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducibility.
- 3. Mass Spectrometry
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).
- Ion Source: Electrospray Ionization (ESI) operating in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Fevipiprant: Q1 (427.1 m/z) -> Q3 (145.0 m/z)
 - AG-Metabolite: Q1 (603.0 m/z) -> Q3 (427.0 m/z)
 - Internal Standard ([13CD5]fevipiprant): Q1 (433.2 m/z) -> Q3 (145.0 m/z)
- 4. Data Analysis
- Quantification: Peak area ratios of the analyte to the internal standard are used to construct
 a calibration curve. The concentration of Fevipiprant in unknown samples is determined by
 interpolating their peak area ratios from this curve.
- Software: Instrument-specific software (e.g., WinNonlin Pro) is used for data acquisition and pharmacokinetic analysis.

Quantitative Data and Method Validation Summary



The described bioanalytical method has been validated according to industry standards, demonstrating its reliability for use in clinical studies. Key performance characteristics are summarized below.

Parameter	Matrix	Value/Result	Reference
Lower Limit of Quantification (LLOQ)	Plasma	1.00 ng/mL	
Urine	1.00 ng/mL		
Linearity Range	Plasma	1 - 400 ng/mL	-
Precision & Accuracy	Plasma & Urine	Intra-run and inter-run precision and accuracy were within acceptance criteria.	
Internal Standard	Plasma & Urine	[13CD5]fevipiprant	-
Extraction Method	Plasma & Urine	Solid-Phase Extraction (SPE)	_

Conclusion

The LC-MS/MS method detailed in these notes provides a sensitive, specific, and robust approach for the quantification of **Fevipiprant** in biological samples. The use of a stable isotope-labeled internal standard and solid-phase extraction ensures high accuracy and precision. This validated protocol is suitable for supporting pharmacokinetic and clinical studies in drug development programs, providing essential data on the absorption, distribution, metabolism, and excretion of **Fevipiprant**.

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- To cite this document: BenchChem. [Analytical techniques for measuring Fevipiprant concentration in biological samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#analytical-techniques-for-measuring-fevipiprant-concentration-in-biological-samples]

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